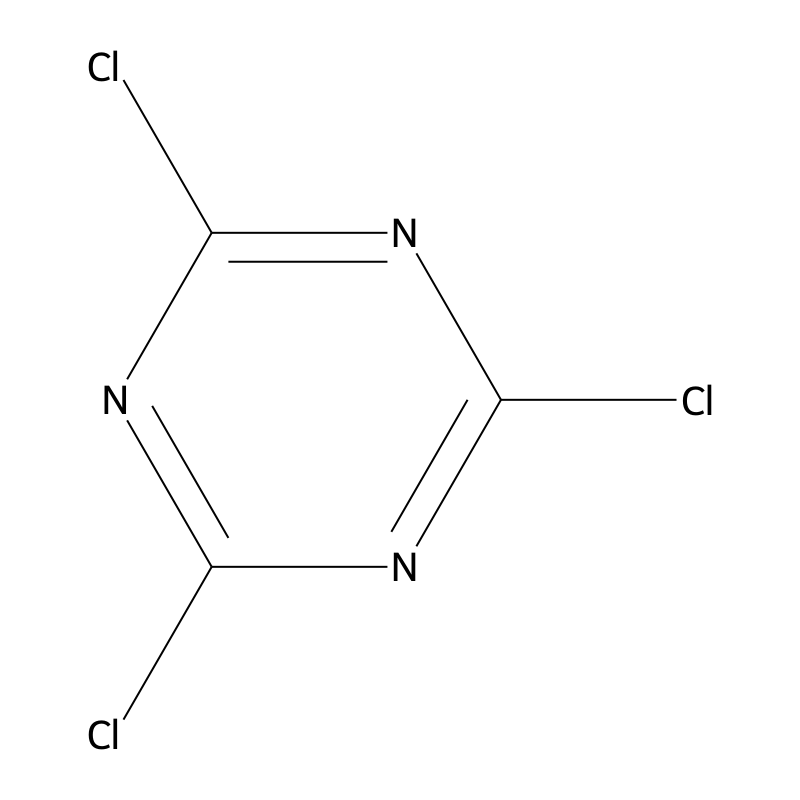

Cyanuric chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in chloroform, carbon tetrachloride, hot ether, dioxane, ketones

In water, 338 mg/L at 25 °C (est)

Solubility in water: reaction

Synonyms

Canonical SMILES

- Herbicides: Over 70% of cyanuric chloride is used commercially to produce herbicides like simazine and atrazine [1]. These herbicides work by inhibiting photosynthesis in weeds [1]. Research explores using cyanuric chloride for the synthesis of novel herbicides with improved properties [2].

- Dyes: Cyanuric chloride serves as a key starting material for various dyes used in textiles, plastics, and other applications [1]. Research focuses on developing new dyes with enhanced colorfastness and other desired characteristics using cyanuric chloride as a platform [3].

[1] Cyanuric Acid and Cyanuric Chloride [2] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis [3] Applications of cyanuric chloride in organic synthesis Shodhganga - INFLIBNET Centre:

Beyond Herbicides and Dyes: Functional Applications of Cyanuric Chloride

The unique properties of cyanuric chloride extend beyond its role as a precursor for various products. Research explores its functionalities in several areas:

- Flame Retardants: Studies investigate the use of cyanuric chloride derivatives as flame retardants for textiles and polymers. These derivatives can improve fire safety in various materials [1].

- Catalysis: Cyanuric chloride demonstrates promise as a catalyst in organic reactions. For instance, research explores its ability to activate other molecules for more efficient transformations [2].

Cyanuric chloride is an organic compound with the formula . This white crystalline solid is the chlorinated derivative of 1,3,5-triazine and functions as a trimer of cyanogen chloride. It is primarily recognized for its role as a precursor in the synthesis of various herbicides, particularly atrazine, which is widely used in agriculture for weed control . Cyanuric chloride exhibits low solubility in water and reacts exothermically with it, producing hydrogen chloride gas, which poses significant safety hazards during handling .

Cyanuric chloride is a hazardous compound with several safety concerns:

- Toxicity: It is toxic by ingestion, inhalation, and skin contact []. Exposure can cause irritation to the eyes, skin, and respiratory system.

- Skin and eye irritant: Direct contact can cause severe irritation and burns [].

- Corrosive: In the presence of moisture, cyanuric chloride hydrolyzes to form hydrochloric acid, which is corrosive [].

Safety precautions

- Hydrolysis: In the presence of water, cyanuric chloride hydrolyzes to form cyanuric acid through a multi-step process involving the substitution of chlorine atoms by hydroxyl groups .

- Reactions with Amines: It readily reacts with amines to produce melamine derivatives and other triazine compounds. For example:

- Formation of Acyl Chlorides: Cyanuric chloride can convert alcohols into alkyl chlorides and carboxylic acids into acyl chlorides .

- Interactions with Other Reagents: It reacts vigorously with reducing agents and can form various derivatives when treated with Grignard reagents or halogenated compounds .

Cyanuric chloride is synthesized primarily from hydrogen cyanide through a two-step process:

- Formation of Cyanogen Chloride: Hydrogen cyanide is reacted to produce cyanogen chloride.

- Trimerization: Cyanogen chloride is then trimerized at elevated temperatures over a carbon catalyst to yield cyanuric chloride .

This method allows for large-scale production, with estimates suggesting around 200,000 tons produced annually for various applications .

Cyanuric chloride serves multiple purposes across different industries:

- Pesticide Production: Approximately 70% of cyanuric chloride is utilized in the synthesis of triazine-class herbicides like atrazine and simazine .

- Dyes and Optical Brighteners: It acts as a precursor for dyes and fluorescent whitening agents used in detergents and paper products .

- Organic Synthesis: Cyanuric chloride is employed as a reagent for converting alcohols into alkyl chlorides and facilitating other organic reactions such as acylation and dehydration processes .

Studies have shown that cyanuric chloride interacts readily with various nucleophiles, leading to the formation of diverse chemical products. Its reactivity with water generates hydrogen chloride gas, posing risks in industrial settings if not properly managed. The kinetics of its hydrolysis have been extensively studied, revealing dependencies on temperature and pH levels, which influence reaction rates significantly .

Cyanuric chloride shares structural similarities with several compounds within the triazine family. Here are some notable comparisons:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Cyanogen Chloride | A precursor to cyanuric chloride; less stable than its trimer. | |

| Atrazine | A widely used herbicide derived from cyanuric chloride; more biologically active. | |

| Simazine | Another herbicide synthesized from cyanuric chloride; similar uses as atrazine. | |

| Melamine | A derivative formed by reacting cyanuric chloride with amines; used in plastics. | |

| Thiazyl Chloride Trimer | Not specified | A structural analogue featuring sulfur instead of carbon; exhibits different reactivity patterns. |

Cyanuric chloride's unique reactivity profile allows it to participate in diverse chemical transformations that distinguish it from these similar compounds while maintaining functional relationships within the triazine family .

The traditional synthesis of cyanuric chloride relies on the trimerization of cyanogen chloride, a well-established industrial process that has been the cornerstone of cyanuric chloride production since its commercialization [1]. This method involves the formation of a resonance-stabilized aromatic 1,3,5-triazine ring through the trimerization reaction of three cyanogen chloride molecules [2].

The trimerization process typically occurs at elevated temperatures exceeding 300°C in the presence of activated carbon catalyst [3]. The reaction mechanism follows first-order kinetics with an activation energy of approximately 15.2 kcal per mole [4]. The trimerization to cyanuric chloride begins with dried cyanogen chloride being introduced to the reaction chamber where it undergoes catalytic conversion [3].

Research data demonstrates that the trimerization reaction exhibits high selectivity when conducted under controlled conditions. The process involves passing cyanogen chloride vapors through a heated catalyst bed, where activated carbon facilitates the cyclization reaction [2]. The reaction proceeds through intermediate steps where cyanogen chloride molecules undergo ring formation to produce the highly stable triazine structure characteristic of cyanuric chloride [5].

Industrial implementations of this traditional method typically achieve yields of greater than 90% when operated under optimal conditions. The activated carbon catalyst remains stable throughout extended production campaigns, contributing to the economic viability of this synthetic approach [3]. Temperature control proves critical, as deviations from the optimal range can lead to incomplete conversion or unwanted side reactions.

The traditional synthesis pathway produces cyanuric chloride as a white crystalline solid that condenses from the gas phase upon cooling [3]. Product recovery involves controlled cooling to facilitate condensation and subsequent crystallization, enabling efficient separation from unreacted materials and gaseous byproducts.

Direct Production from Hydrogen Cyanide and Chlorine

The direct production method represents a more economically efficient approach compared to the traditional sodium cyanide route, particularly in regions where hydrogen cyanide is readily available [6]. This two-step process begins with the formation of cyanogen chloride from hydrogen cyanide and chlorine gas, followed by trimerization to produce cyanuric chloride [1] [7].

The first step involves the reaction of hydrogen cyanide with chlorine gas at temperatures between 20-40°C in a loop reactor configuration [1] [3]:

HCN + Cl₂ → ClCN + HCl

This reaction exhibits high conversion rates, typically exceeding 95% when conducted under controlled conditions. The reaction is mildly exothermic and requires adequate heat removal to maintain optimal temperature conditions [8]. Industrial implementations utilize continuous loop reactors to maximize contact time between reactants while maintaining precise temperature control.

The cyanogen chloride produced in the first step saturates in the aqueous reaction medium and requires washing with water to remove impurities [3]. The pre-product undergoes drying to remove residual moisture before proceeding to the trimerization step. This drying step proves essential as moisture can interfere with the subsequent trimerization reaction and affect product quality.

Material consumption data for the hydrogen cyanide route indicates significantly lower raw material requirements compared to the sodium cyanide method. Typical consumption ratios include approximately 500 kilograms of hydrogen cyanide and 1200 kilograms of chlorine per metric ton of cyanuric chloride produced [9]. This represents a substantial improvement in material efficiency compared to the sodium cyanide route, which requires 1073 kilograms of sodium cyanide and 1700 kilograms of chlorine per metric ton of product [9].

The hydrogen cyanide route offers distinct advantages in terms of operational costs and environmental impact. The process generates hydrochloric acid as a byproduct, which can be recovered and purified for commercial use, contributing to improved process economics [6]. However, implementation requires careful consideration of safety protocols due to the highly toxic nature of hydrogen cyanide and the corrosive properties of the reactants and products.

Catalytic Systems in Modern Manufacturing Processes

Modern cyanuric chloride manufacturing relies heavily on sophisticated catalytic systems to optimize reaction efficiency, selectivity, and product quality. Activated carbon remains the predominant catalyst for cyanogen chloride trimerization, though significant advances have been made in catalyst preparation and optimization [3] [5].

The catalytic activity of activated carbon in trimerization reactions stems from its surface properties and the presence of active sites along crystal lattice edges [10]. These active centers consist of unsaturated valence bonds that facilitate the cyclization reaction. The microcrystalline structure of activated carbon provides numerous sites for cyanogen chloride adsorption and subsequent ring formation.

Contemporary catalyst preparation methods focus on optimizing surface area, pore structure, and active site distribution. Modification techniques using nitric acid treatment have been demonstrated to enhance catalytic performance by increasing micropore surface area from 1091 to 1209 square meters per gram and micropore volume from 0.444 to 0.487 cubic centimeters per gram [11]. Such modifications also increase oxygen-containing functional groups, which improve the dispersion of active components on the catalyst surface.

Catalyst characterization studies utilizing various analytical techniques reveal that modified activated carbon catalysts exhibit enhanced stability and selectivity. Temperature-programmed desorption analysis demonstrates that acid treatment creates medium-weak acid sites while avoiding the formation of strong acid sites that could promote unwanted cracking reactions [11].

Industrial catalyst systems typically employ granular or pelletized activated carbon to facilitate handling and minimize pressure drop across the reactor bed. Catalyst lifetime studies indicate that properly prepared activated carbon catalysts maintain activity for extended periods, often exceeding 12 months of continuous operation under industrial conditions [12].

Modern catalytic systems also incorporate advanced reactor designs to optimize contact between reactants and catalyst surfaces. Fluidized bed reactors and fixed bed configurations with optimized flow distribution ensure uniform temperature profiles and maximize conversion efficiency. Process control systems monitor catalyst bed temperature, pressure drop, and conversion rates to maintain optimal operating conditions throughout production campaigns.

Research continues into alternative catalytic systems, including metal-promoted activated carbon catalysts and novel support materials. These developments aim to further improve conversion rates, reduce operating temperatures, and extend catalyst lifetimes while maintaining product quality specifications.

Purification and Quality Control Standards

Industrial cyanuric chloride production requires stringent purification processes and quality control measures to meet specification requirements for various end-use applications. The purification sequence typically involves crystallization, filtration, washing, and drying operations designed to remove impurities and achieve target purity levels [13].

The primary purification method utilizes controlled crystallization from the reaction mixture. Following trimerization, the cyanuric chloride condenses to solid state and undergoes crystallization processes to separate it from gaseous byproducts and unreacted materials [3]. Industrial crystallization systems employ controlled cooling profiles to optimize crystal size distribution and minimize inclusion of impurities within the crystal lattice.

Quality control standards for industrial-grade cyanuric chloride specify minimum purity levels of 99.2% to 99.5%, depending on intended applications [14] [15] [16]. Physical property specifications include initial melting point ranges of 145-148°C, which serve as key indicators of product purity [14] [16]. Additional quality parameters include maximum allowable levels of toluene-insoluble substances, typically limited to 0.1-0.5%, and particle size distribution requirements [15] [16].

| Quality Parameter | Specification Range | Test Method |

|---|---|---|

| Purity | 99.2-99.5% minimum | High-Performance Liquid Chromatography |

| Initial Melting Point | 145-148°C | Differential Scanning Calorimetry |

| Toluene Insoluble Matter | 0.1-0.5% maximum | Gravimetric Analysis |

| Particle Size (125μm sieve) | 3-5% maximum retention | Sieve Analysis |

| Moisture Content | 0.1% maximum | Karl Fischer Titration |

| Appearance | White even powder | Visual Inspection |

Analytical methods for quality control include gas chromatography-mass spectrometry for impurity identification and quantification [17]. This technique provides sensitive detection of unknown impurities in the cyanuric chloride process and enables structural identification for quality assurance purposes. Spectroscopic methods, including Fourier-transform infrared spectroscopy and nuclear magnetic resonance spectroscopy, serve as complementary techniques for product characterization and purity verification [18].

Environmental control measures during purification operations address the generation of hydrochloric acid vapors and other potentially hazardous byproducts [13]. Scrubbing systems capture acid gases for neutralization or recovery, while ventilation systems maintain safe working conditions. Process containment measures prevent environmental release of cyanuric chloride dust and minimize worker exposure to hazardous substances.

Advanced process control systems monitor critical quality parameters throughout purification operations. Automated sampling systems collect representative samples for laboratory analysis, while real-time monitoring techniques track key process variables. Statistical process control methods analyze quality trends and trigger corrective actions when parameters deviate from specification limits.

The implementation of comprehensive quality management systems ensures consistent product quality and regulatory compliance. These systems incorporate documentation of all production steps, traceability of raw materials, and validation of analytical methods. Regular calibration of analytical instruments and participation in inter-laboratory comparison programs maintain measurement accuracy and reliability.

Crystallographic Features and Thermal Behavior

Cyanuric chloride crystallizes in a monoclinic crystal system with the space group P₂₁/c or C2/c, depending on the crystallographic setting employed [1] [2]. The unit cell dimensions are approximately a ≈ 7.9 Å, b ≈ 6.7 Å, and c ≈ 9.1 Å, with cell angles α = 90°, β ≈ 91°, and γ = 90°, yielding a unit cell volume of approximately 483 Ų [2]. The Z value is 4, indicating four molecules per unit cell [2].

The crystal structure exhibits a layered arrangement where planar cyanuric chloride molecules are organized in layers parallel to specific crystallographic planes [3] [4]. Within these layers, molecules are interconnected through halogen bonding interactions, specifically nitrogen-chlorine donor-acceptor interactions that dominate the intermolecular forces [3] [5]. These halogen bonds form a remarkable network where each molecule is linked to six neighboring molecules, creating a highly stable supramolecular architecture [3] [4].

High-pressure crystallographic studies have revealed exceptional structural stability under extreme conditions. Synchrotron X-ray diffraction measurements demonstrate that cyanuric chloride exhibits no obvious phase transitions up to 30 GPa, indicating that halogen bonding provides an effective noncovalent interaction to stabilize the crystal structure [6] [4]. The compound shows high compressibility and strong anisotropic compression along different crystallographic axes, which can be attributed to its layered crystal packing arrangement [6] [4].

The thermal behavior of cyanuric chloride is characterized by a well-defined melting point range of 144-148°C at atmospheric pressure [7] [8] [9] [10]. The compound exhibits excellent thermal stability under normal storage conditions, remaining stable at room temperature when kept dry [11] [12]. At elevated temperatures, cyanuric chloride maintains its structural integrity until reaching its melting point, beyond which it decomposes at temperatures exceeding 192°C rather than boiling.

The decomposition temperature represents a critical thermal parameter, as the compound undergoes thermal degradation rather than normal vapor phase transition. This thermal behavior is consistent with the strong intermolecular halogen bonding network that requires significant energy input for disruption.

Spectroscopic Profiles (Infrared, Raman, Nuclear Magnetic Resonance)

Infrared spectroscopy provides comprehensive vibrational fingerprints for cyanuric chloride characterization. The most prominent infrared absorption bands appear at 1570-1580 cm⁻¹, corresponding to carbon-nitrogen stretching vibrations within the triazine ring system [13] [14]. Additional characteristic bands are observed at 1390-1400 cm⁻¹ for carbon-nitrogen stretching modes and at 820-830 cm⁻¹ for carbon-chlorine stretching vibrations [13] [14]. A diagnostic band at 810 cm⁻¹ has been assigned to ring deformation modes [15].

Single-crystal infrared measurements conducted at both 298 K and 77 K have enabled complete assignment of intramolecular fundamental vibrations [13]. The spectroscopic analysis includes detailed studies of modified valence force fields, providing insights into the molecular bonding characteristics and vibrational coupling within the triazine framework [13].

Raman spectroscopy complements infrared analysis by revealing additional vibrational modes and providing enhanced structural information. The Raman spectrum exhibits a strong band at 1570 cm⁻¹ corresponding to the ring breathing mode of the triazine system [13] [14]. Carbon-chlorine stretching vibrations appear at 820 cm⁻¹, while carbon-chlorine bending modes are observed in the lower frequency region at 355-370 cm⁻¹ [13] [14].

High-pressure Raman spectroscopy studies have demonstrated the utility of this technique for monitoring structural changes under extreme conditions. The Raman spectral patterns remain remarkably consistent even at pressures up to 30 GPa, confirming the exceptional structural stability of the halogen-bonded crystal lattice [6] [4].

Nuclear magnetic resonance spectroscopy provides valuable information about the electronic environment of constituent atoms. Carbon-13 nuclear magnetic resonance typically shows chemical shifts around 172 ppm, characteristic of carbon atoms in aromatic triazine ring systems [16] [17]. This chemical shift value reflects the electron-deficient nature of the triazine carbons due to the electronegative chlorine and nitrogen substituents.

Chlorine-35 nuclear magnetic resonance spectroscopy presents unique challenges due to the quadrupolar nature of the chlorine nucleus. The chlorine nuclear magnetic resonance signals appear as broad resonances due to quadrupolar coupling effects, but they provide valuable information about the local electronic environment and symmetry around chlorine atoms [18] [19]. The quadrupolar coupling constant has been measured, offering insights into the electric field gradient at chlorine sites within the crystal lattice [19].

Mass spectrometry analysis reveals the characteristic molecular ion peak with an isotope pattern spanning mass-to-charge ratios of 183-189, reflecting the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl) [20]. This isotope pattern serves as a definitive identification tool for cyanuric chloride in analytical applications.

Solubility Characteristics and Phase Transitions

Cyanuric chloride exhibits highly selective solubility behavior that reflects its chemical reactivity and molecular structure. In aqueous systems, the compound demonstrates very limited solubility (approximately 440 mg/L), but this apparent low solubility is primarily due to rapid hydrolysis rather than thermodynamic solubility limitations [7] [21]. The hydrolysis reaction proceeds through nucleophilic substitution mechanisms, converting cyanuric chloride to cyanuric acid and related derivatives [22] [23].

The compound shows excellent solubility in organic solvents, particularly those with appropriate polarity and chemical compatibility. Acetone provides exceptional solubility (250 g/L at 25°C), making it a preferred solvent for synthetic applications [24] [9]. Aromatic solvents including benzene and toluene readily dissolve cyanuric chloride, offering good solubility for organic synthetic procedures [25] [26].

Chlorinated solvents demonstrate moderate to good solubility characteristics. Chloroform dissolves cyanuric chloride at concentrations up to 0.17 g/mL, while methylene chloride provides excellent solubility for preparative applications [1] [9]. Tetrahydrofuran exhibits particularly high solubility (0.34 g/mL), making it valuable for both analytical and synthetic purposes [1].

Alcoholic solvents present a special case where chemical reactivity complicates simple solubility considerations. Ethanol and methanol undergo nucleophilic substitution reactions with cyanuric chloride rather than simple dissolution, leading to formation of substituted triazine derivatives [9]. This reactivity pattern extends to other protic solvents containing nucleophilic functional groups.

Phase transition behavior of cyanuric chloride is characterized by a sharp solid-to-liquid transition at 144-148°C under atmospheric pressure conditions [7] [8] [9]. This melting behavior indicates a well-ordered crystal structure with strong intermolecular interactions that require substantial thermal energy for disruption.

Unlike many organic compounds, cyanuric chloride does not exhibit a normal liquid-to-gas phase transition. Instead, the compound undergoes thermal decomposition at temperatures exceeding 192°C, preventing observation of a true boiling point. This decomposition pathway reflects the inherent instability of the carbon-chlorine bonds at elevated temperatures and the tendency for triazine ring degradation.

High-pressure phase behavior studies reveal remarkable structural stability. No phase transitions are observed up to pressures of 30 GPa, indicating that the halogen-bonded crystal structure can withstand extreme pressure conditions without fundamental reorganization [6] [4]. The compound does exhibit anisotropic compression, with different crystallographic axes showing varying degrees of compressibility in response to applied pressure [6] [4].

Stability Under Various Environmental Conditions

The environmental stability of cyanuric chloride varies dramatically depending on specific conditions, with moisture and pH being the most critical factors affecting its persistence. Under dry conditions at room temperature (20-25°C), cyanuric chloride demonstrates excellent stability with indefinite storage life when properly sealed and protected from atmospheric moisture [11] [12].

Temperature effects on stability are generally minimal within normal handling ranges. The compound remains stable at elevated temperatures up to its melting point (144-148°C), providing a substantial safety margin for industrial processing applications [11] [27]. However, exposure to temperatures exceeding 192°C results in thermal decomposition with formation of various degradation products.

Moisture sensitivity represents the most significant stability limitation for cyanuric chloride. In the presence of water or elevated humidity, the compound undergoes rapid hydrolysis with approximately 40% degradation occurring within one hour at 30°C [22] [23]. This hydrolysis reaction proceeds through well-characterized nucleophilic substitution mechanisms that are highly dependent on pH conditions.

pH-dependent hydrolysis kinetics follow distinct mechanistic pathways. Under acidic conditions (pH ≤ 6), hydrolysis proceeds via a unimolecular nucleophilic substitution (SN1) mechanism with a rate constant of 7.625 × 10⁹ e⁻⁶⁹²⁹⁸/RT [22] [23]. Under alkaline conditions (pH ≥ 7), the reaction follows a bimolecular nucleophilic substitution (SN2) mechanism with a rate constant of 7.112 × 10¹¹ e⁻⁵⁹²⁶⁷/RT, resulting in significantly faster degradation [22] [23].

Photochemical stability is generally excellent under normal environmental conditions. Cyanuric chloride does not contain chromophoric groups that absorb wavelengths above 290 nm, making it resistant to direct photolysis by sunlight [28]. This photostability contributes to its persistence in environments where UV exposure might otherwise cause degradation.

Oxidative stability under normal atmospheric conditions is satisfactory, with no significant reaction with molecular oxygen at room temperature [11]. The compound can be safely stored and handled in air-containing environments without concern for oxidative degradation, provided moisture levels are controlled.

Pressure stability has been extensively characterized through high-pressure crystallographic studies. The compound exhibits remarkable stability up to 30 GPa without undergoing phase transitions or chemical decomposition [6] [4]. This exceptional pressure tolerance reflects the strength of the halogen bonding network that maintains structural integrity under extreme conditions.

Purity

Physical Description

DryPowder; Liquid

COLOURLESS CRYSTALS WITH PUNGENT ODOUR.

Color/Form

Colorless, monoclinic crystals from C6H6

XLogP3

Exact Mass

Boiling Point

192 °C

Vapor Density

Relative vapor density (air = 1): 6.4

Density

1.3 g/cm³

LogP

Odor

Appearance

Melting Point

146 °C

154 °C

Storage

UNII

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

MeSH Pharmacological Classification

Vapor Pressure

Vapor pressure, kPa at 70 °C: 0.3

Pictograms

Corrosive;Acute Toxic;Irritant

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

IT IS OBTAINED BY TRIMERIZATION OF CYANOGEN CHLORIDE IN ORG SOLVENTS...IN PRESENCE OF ACIDIC CATALYSTS...CARRIED OUT IN GASEOUS PHASE AT...200-500 °C USING ACTIVATED CHARCOAL AS CATALYST.

... Hydrocyanic acid is chlorinated to cyanogen chloride, which is trimerized directly to cyanuric chloride.

General Manufacturing Information

Paint and coating manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Plastics product manufacturing

Synthetic dye and pigment manufacturing

1,3,5-Triazine, 2,4,6-trichloro-: ACTIVE

ACYLATION OF AMINO-AZO DYESTUFF WITH TRICHLORO-S-TRIAZINE...PRODUCES REACTIVE DYES WHICH GIVE WASH-FAST SHADES ON COTTON OR WOOL...

ASSAY FOR SERUM ANGIOTENSIN-CONVERTING ENZYME IS BASED ON COLORIMETRIC DETERMINATION OF HIPPURATE WITH CYANURIC CHLORIDE/DIOXAN REAGENT.

THE MULTIFUNCTIONAL REAGENT 1,3,5-TRICHLOROTRIAZINE YIELDED RESULTS SIMILAR TO METHYL-PARA-HYDROXYBENZIMIDATE WHEN COUPLING AMINO-HAPTENS TO THE SURFACE OF SRBC (SHEEP RED BLOOD CELLS) FOR USE IN THE HEMOLYTIC SPOT ASSAY.

Worldwide production exceeds 100,000 tons/yea

Analytic Laboratory Methods

CYANURCHLORIDE WAS DETECTED BY IR SPECTROSCOPY AT 1266 CM-1, WHICH GAVE A 16% RECOVERY.

Cyanuric chloride can be assayed via the melamine complex by IR spectroscopy after hydrolysis of a chloroform extract, or by titration of excess reagent after reaction with morpholine.

Storage Conditions

Cyanuric chloride should be stored in strictly dry conditions. The solid should be stored in a cool place to avoid an increase in particle size. Tank farms for molten product must have a well-designed heat-tracing system that includes the vent and relief lines.